molecular formula C19H24N6 B6445813 4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549025-30-9

4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6445813
CAS No.: 2549025-30-9
M. Wt: 336.4 g/mol
InChI Key: DAFATGWCMKGHAP-UHFFFAOYSA-N
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Description

4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a piperazine ring linked to a pyrimidine moiety and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the piperazine or pyrimidine rings.

    Reduction: Reduced forms of the nitrile group.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of a pyrimidine ring, piperazine ring, and benzonitrile group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-3-21-19-22-15(2)12-18(23-19)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,3,8-11,14H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFATGWCMKGHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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